molecular formula C20H15N3O3 B2972095 3-[2-(4-methoxyphenyl)quinolin-4-yl]-1H-pyrazole-5-carboxylic acid CAS No. 1107478-31-8

3-[2-(4-methoxyphenyl)quinolin-4-yl]-1H-pyrazole-5-carboxylic acid

Cat. No.: B2972095
CAS No.: 1107478-31-8
M. Wt: 345.358
InChI Key: OLWNLTBIRKZFSF-UHFFFAOYSA-N
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Description

3-[2-(4-Methoxyphenyl)quinolin-4-yl]-1H-pyrazole-5-carboxylic acid is a complex organic compound characterized by its quinoline and pyrazole rings, along with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-Methoxyphenyl)quinolin-4-yl]-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of quinoline derivatives with appropriate pyrazole precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted analogs, and coupled products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-[2-(4-Methoxyphenyl)quinolin-4-yl]-1H-pyrazole-5-carboxylic acid is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-[2-(4-Methoxyphenyl)quinolin-4-yl]-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • Quinoline derivatives: These compounds share the quinoline core structure and exhibit similar biological activities.

  • Pyrazole derivatives: Compounds containing the pyrazole ring are structurally related and often possess comparable properties.

  • Methoxyphenyl compounds: The presence of the methoxyphenyl group is a common feature in many bioactive molecules.

Uniqueness: 3-[2-(4-Methoxyphenyl)quinolin-4-yl]-1H-pyrazole-5-carboxylic acid stands out due to its unique combination of quinoline and pyrazole rings, which contributes to its distinct chemical and biological properties.

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Properties

IUPAC Name

3-[2-(4-methoxyphenyl)quinolin-4-yl]-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-26-13-8-6-12(7-9-13)17-10-15(14-4-2-3-5-16(14)21-17)18-11-19(20(24)25)23-22-18/h2-11H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWNLTBIRKZFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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